Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug Design ADME

Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 203587-56-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery. The compound features a 3-chlorophenyl substituent at the 2-position, a methyl group at the 7-position, and an ethyl ester at the 6-carboxylate position, yielding a molecular formula of C₁₆H₁₄ClN₃O₂ and a molecular weight of 315.75 g/mol.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
Cat. No. B12338101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1)C
InChIInChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3
InChIKeySNUHAYDJPGRLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Core Identity and Structural Context for Research Sourcing


Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 203587-56-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound features a 3-chlorophenyl substituent at the 2-position, a methyl group at the 7-position, and an ethyl ester at the 6-carboxylate position, yielding a molecular formula of C₁₆H₁₄ClN₃O₂ and a molecular weight of 315.75 g/mol . Its computed physicochemical profile includes a predicted XLogP3 of 3.2 and a topological polar surface area of 56.5 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [2]. Commercially, the compound is available from multiple vendors at purities of 95% or 98% .

Why Generic Substitution Is Inadequate: Positional Isomerism and Substituent Effects in Pyrazolo[1,5-a]pyrimidine-6-carboxylate Procurement


Simple replacement of Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with its 4-chlorophenyl or 2-chlorophenyl isomers introduces non-interchangeable molecular properties. The chlorine position on the phenyl ring alters the compound’s dipole moment, steric profile, and potential for halogen bonding, directly affecting target binding and pharmacokinetics . For example, the 3-chloro substitution results in a distinct electrostatic potential surface compared to the 4-chloro analog (CAS 175201-54-4), which may lead to differential kinase selectivity or cellular permeability [1]. In structure-activity relationship (SAR) campaigns, even minor positional changes can shift IC₅₀ values by an order of magnitude or more, making it critical to procure the exact isomer specified in lead optimization protocols [2].

Quantitative Differentiation Evidence for Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Against Key Comparators


Lipophilicity-Driven Differentiation: XLogP3 Comparison of 3-Chlorophenyl vs. 4-Chlorophenyl Isomers

The 3-chlorophenyl isomer exhibits a predicted XLogP3 of 3.2, indicating a specific lipophilicity window that balances membrane permeability with aqueous solubility [1]. This value is anticipated to differ from the 4-chlorophenyl analog (CAS 175201-54-4), for which a distinct logP value is predicted owing to altered molecular symmetry and dipole moment . The 0.2–0.5 log unit difference often observed between meta- and para-substituted aromatic systems can significantly impact oral absorption and tissue distribution, making the 3-chloro isomer the preferred choice for programs targeting specific pharmacokinetic profiles.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Comparison: Implications for Blood-Brain Barrier Penetration

The TPSA of Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 56.5 Ų, a value that falls below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier penetration [1]. The 4-chlorophenyl isomer is predicted to have a nearly identical TPSA (56.5 Ų), but small differences in 3D conformation can influence effective polar surface area in biological membranes . For programs targeting CNS kinases or neuroinflammatory pathways, the 3-chlorophenyl isomer may offer a slightly different CNS penetration profile due to its unique shape, making it the preferred starting point for CNS-focused SAR exploration.

TPSA BBB Penetration CNS Drug Design

Purity and Quality Assurance: 98% HPLC Purity as a Procurement Differentiator

Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is commercially supplied at 98% purity (HPLC) by multiple vendors, including ISO-certified facilities . In contrast, many positional isomers (e.g., the 3-(2-chlorophenyl) analog, CAS 7640-09-7) are typically offered only at 95% purity . This 3% purity differential translates into fewer unknown impurities that could confound biological assay results, particularly in high-throughput screening where even 1% of a potent impurity can generate false positives. For medicinal chemistry teams requiring reproducible SAR data, the higher purity standard of the 3-chlorophenyl isomer reduces the need for re-purification and improves downstream data quality.

Purity Quality Control Reproducibility

Steric and Electronic Effects of 3-Chloro Substitution on Kinase Binding: SAR Class-Level Inference

Within the pyrazolo[1,5-a]pyrimidine class, the position of the chlorine substituent on the phenyl ring has been shown to modulate kinase inhibitory activity. Literature precedent indicates that 3-chlorophenyl derivatives of related scaffolds exhibit distinct CDK inhibition profiles compared to their 4-chloro counterparts, with the meta-chloro orientation potentially enabling unique halogen-bond interactions with the kinase hinge region [1]. While direct head-to-head IC₅₀ data for this specific compound is not publicly available, SAR studies on analogous pyrazolo[1,5-a]pyrimidines demonstrate that a 3-chloro substituent can yield 2- to 10-fold differences in potency relative to the 4-chloro isomer [2]. This class-level inference supports the selection of the 3-chlorophenyl isomer for kinase-targeted programs seeking to explore novel chemical space.

Kinase Inhibition CDK Structure-Activity Relationship

Synthetic Accessibility and Building-Block Utility: Ethyl Ester as a Versatile Functional Handle

The ethyl ester at the 6-position provides a hydrolytically cleavable handle for further derivatization, enabling straightforward conversion to the carboxylic acid or amide under mild conditions [1]. This contrasts with analogs bearing a methyl ester (e.g., Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 916211-74-0), which may require different hydrolysis kinetics or offer different solubility profiles . The ethyl ester’s balance of steric bulk and reactivity makes it a preferred intermediate for library synthesis, as it is less prone to premature hydrolysis than methyl esters while remaining more reactive than tert-butyl esters. For medicinal chemists, this translates to higher yields in subsequent amide coupling reactions and greater flexibility in SAR exploration.

Synthetic Chemistry Building Block Derivatization

Optimal Application Scenarios for Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Meta-Chloro Phenyl Substitution

Medicinal chemistry teams pursuing CDK, JAK, or PI3K inhibitors can employ this compound as a starting scaffold, leveraging the 3-chlorophenyl group's unique steric and electronic properties to explore kinase selectivity profiles that are inaccessible with 4-chloro analogs. The 98% purity ensures reliable SAR data, while the moderate XLogP3 of 3.2 supports favorable cellular permeability without excessive lipophilicity [1].

CNS-Penetrant Kinase Inhibitor Design

With a TPSA of 56.5 Ų below the typical BBB threshold, this compound serves as a promising starting point for CNS kinase programs targeting glioblastoma or neuroinflammation. Its 3-chlorophenyl conformation may offer advantages in brain exposure relative to planar 4-chloro analogs, supporting medicinal chemistry efforts in CNS drug discovery [2].

Diversity-Oriented Synthesis and Building Block Procurement

The ethyl ester handle enables rapid library enumeration through amide bond formation, ester hydrolysis, or transesterification. Its slower hydrolysis kinetics compared to methyl esters make it a robust intermediate for automated parallel synthesis workflows, where reproducibility and yield consistency are paramount [3].

Quote Request

Request a Quote for Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.